molecular formula C19H16N6O2S B2613652 N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894053-72-6

N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2613652
CAS No.: 894053-72-6
M. Wt: 392.44
InChI Key: IAQSRKZVAFOCCW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. The molecular architecture, which integrates a [1,2,4]triazolo[4,3-b]pyridazine scaffold linked to a pyridine and an acetamide group, is characteristic of structures developed to modulate protein kinase activity. This compound is of high interest for researchers investigating new therapeutic agents, particularly in oncology, where such inhibitors can target key signaling pathways involved in cell proliferation and survival. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinase targets, thereby interrupting phosphorylation events and downstream signaling cascades. Researchers can utilize this compound as a critical chemical tool for target validation studies and as a lead structure for the design and synthesis of novel bioactive molecules in drug discovery programs. The presence of the sulfanylacetamide bridge offers a potential vector for further chemical modification, enabling structure-activity relationship (SAR) exploration to optimize potency and selectivity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-14-6-4-5-13(11-14)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)15-7-2-3-10-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQSRKZVAFOCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 3 methoxyphenyl 2 6 pyridin 2 yl 1 2 4 triazolo 4 3 b pyridazin 3 yl sulfanyl}acetamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. Research indicates that compounds with the triazole scaffold exhibit significant inhibition of cancer cell proliferation.

Key Findings:

  • PIM Kinase Inhibition: Compounds within this class have been shown to selectively inhibit PIM kinases (PIM-1 and PIM-3), which are implicated in various cancers. For example, a study demonstrated that certain triazolo derivatives inhibited BAD protein phosphorylation in cell-based assays, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various pathogens.

Case Study:
In vitro studies on related compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL. This suggests that this compound may exhibit similar properties .

Antitubercular Activity

Another area of interest is the potential antitubercular activity of this compound. Research into related triazole derivatives has shown promising results against Mycobacterium tuberculosis.

Research Findings:
A series of substituted benzamide derivatives were evaluated for their anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. Such findings indicate that modifications to the triazole structure can enhance efficacy against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and sulfonamide moieties has been linked to increased bioactivity.

Functional Group Effect on Activity
MethoxyEnhances lipophilicity and cell membrane permeability
SulfonamidePotentially increases binding affinity to target proteins

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C19H16N6O2S
  • Molecular Weight : 396.43 g/mol
  • CAS Number : 894053-72-6

The structure features a methoxyphenyl group, a pyridinyl moiety, and a triazolopyridazine core, which contribute to its biological activity.

Antitumor Activity

Research has indicated that N-(3-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study conducted on human breast cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of specific apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

  • Case Study : In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models.

  • Case Study : In experimental models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Position 6 Substituents

  • 4-Methoxyphenyl () : The methoxy group increases electron density, possibly stabilizing interactions via hydrogen bonding. However, the phenyl group lacks the pyridine’s hydrogen-bond acceptor capability .

Position 3 Linkers

  • Sulfanyl Acetamide (Target Compound) : The thioether linkage (C-S-C) offers metabolic stability compared to ethers (C-O-C), as sulfur is less prone to oxidative degradation. The acetamide group provides hydrogen-bonding sites for target engagement .
  • Oxy-Ethanamine () : The ether linkage (C-O-C) may confer higher solubility but lower stability. The primary amine group could enhance solubility in acidic environments .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(pyridin-2-yl), 3-sulfanyl acetamide C₁₉H₁₇N₇O₂S 427.45 High lipophilicity, metabolic stability (hypothetical)
(10a) Benzothieno-triazolopyrimidine N-phenyl, 3-sulfanyl acetamide C₂₀H₁₈N₆OS₂ 422.52 Reduced planarity, unconfirmed bioactivity
(Furan-triazole derivative) 1,2,4-triazole 5-(furan-2-yl), sulfanyl acetamide C₁₄H₁₃N₅O₂S 339.35 Anti-exudative activity (rat model)
(Ethanamine derivative) [1,2,4]triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl), 6-oxy-ethanamine C₁₄H₁₅N₅O₂ 285.30 Irritant (safety data available)

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